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Compound of Interest

Compound Name:
4,5-Dimethoxy-1-

cyanobenzocyclobutane

Cat. No.: B132212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR)

spectroscopic characteristics of 4,5-Dimethoxy-1-cyanobenzocyclobutane, a key

intermediate in the synthesis of pharmaceuticals like Ivabradine. Due to the limited availability

of a complete public experimental NMR dataset for this specific molecule, this guide combines

partial experimental data with predicted spectral values for a comprehensive overview. For

comparative purposes, experimental data for structurally related compounds, 1,2-

dimethoxybenzene and benzocyclobutane, are included to aid in the interpretation of the

spectral features of the target molecule.

Spectroscopic Data Comparison
The following tables summarize the ¹H and ¹³C NMR data for 4,5-Dimethoxy-1-
cyanobenzocyclobutane and its structural analogues. This side-by-side comparison facilitates

the understanding of the influence of different structural motifs on the chemical shifts.

Table 1: ¹H NMR Data Comparison
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Compound
Proton
Assignment

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

4,5-Dimethoxy-1-

cyanobenzocyclo

butane

H-1' 4.45 t 7.6

(Experimental &

Predicted)
H-2'a 3.52-3.57 m -

H-2'b 3.35 m -

OCH₃ 3.73 s -

H-3 6.96 s -

H-6 6.86 s -

1,2-

Dimethoxybenze

ne (Veratrole)

H-3, H-6 6.88 m -

(Experimental) H-4, H-5 6.93 m -

OCH₃ 3.87 s -

Benzocyclobutan

e
Aromatic 7.10 m -

(Experimental) Aliphatic 3.12 s -

Note: The experimental data for 4,5-Dimethoxy-1-cyanobenzocyclobutane is partial.

Predicted values are used to complete the assignments. The numbering of the atoms for the

target molecule is provided in the structural diagram below.

Table 2: ¹³C NMR Data Comparison
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Compound Carbon Assignment Chemical Shift (δ) ppm

4,5-Dimethoxy-1-

cyanobenzocyclobutane
C-1' 30.2

(Predicted) C-2' 29.7

CN 121.5

C-3 111.8

C-4 148.5

C-5 148.2

C-6 109.5

C-2a 135.1

C-6a 134.8

OCH₃ 56.1

1,2-Dimethoxybenzene

(Veratrole)
C-1, C-2 149.3

(Experimental) C-3, C-6 111.3

C-4, C-5 120.7

OCH₃ 55.9

Benzocyclobutane Aromatic (quat.) 145.8

(Experimental) Aromatic (CH) 121.7

Aliphatic 29.7

Interpretation of NMR Data
The ¹H NMR spectrum of 4,5-Dimethoxy-1-cyanobenzocyclobutane shows distinct signals

corresponding to the aromatic, methoxy, and cyclobutane protons. The two singlets in the

aromatic region (δ 6.96 and 6.86 ppm) are consistent with the two isolated aromatic protons.

The sharp singlet at δ 3.73 ppm corresponds to the six protons of the two equivalent methoxy
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groups. The aliphatic region displays a triplet and two multiplets, characteristic of the three

protons on the cyclobutane ring.

A comparison with 1,2-dimethoxybenzene reveals that the aromatic protons in the target

molecule are shifted slightly upfield, likely due to the electronic effects of the fused cyclobutane

ring. The chemical shifts of the methoxy groups are very similar. The aliphatic proton signals,

when compared to the single peak of the four equivalent protons in benzocyclobutane, are

more complex due to the substitution at the C-1' position, which breaks the symmetry of the

cyclobutane ring.

The predicted ¹³C NMR spectrum further supports the structure, with distinct signals for the

quaternary and methine aromatic carbons, the methoxy carbons, the cyano carbon, and the

two aliphatic carbons of the cyclobutane ring.

Experimental Protocols
The following provides a general methodology for the NMR characterization of 4,5-Dimethoxy-
1-cyanobenzocyclobutane.

1. Sample Preparation:

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated

solvent (e.g., Chloroform-d, CDCl₃).

Transfer the solution to a standard 5 mm NMR tube.

Ensure the solution is free of any particulate matter.

2. NMR Data Acquisition:

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral

width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio

(e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled experiment is performed. Key parameters include a spectral

width of around 220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower
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natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

2D NMR (COSY, HSQC): Standard pulse programs are used for these experiments.

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify

adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their

directly attached carbon signals.

Visualization of the NMR Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization of a small

molecule like 4,5-Dimethoxy-1-cyanobenzocyclobutane.
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Caption: Workflow for NMR characterization of organic compounds.

To cite this document: BenchChem. [NMR Characterization of 4,5-Dimethoxy-1-
cyanobenzocyclobutane: A Comparative Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b132212#nmr-characterization-of-4-5-
dimethoxy-1-cyanobenzocyclobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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